Cas no 2228255-21-6 (4-(3-ethylthiophen-2-yl)butan-2-amine)

4-(3-Ethylthiophen-2-yl)butan-2-amine is a specialized organic compound featuring a thiophene ring substituted with an ethyl group at the 3-position, linked to a butan-2-amine moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, particularly as a building block for bioactive molecules. The amine functionality offers versatility for further derivatization, while the thiophene ring enhances electronic properties, making it valuable in materials science. Its well-defined molecular architecture ensures consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its reactive nature, and purity is critical for optimal results in research and industrial processes.
4-(3-ethylthiophen-2-yl)butan-2-amine structure
2228255-21-6 structure
商品名:4-(3-ethylthiophen-2-yl)butan-2-amine
CAS番号:2228255-21-6
MF:C10H17NS
メガワット:183.313681364059
CID:6052437
PubChem ID:165670140

4-(3-ethylthiophen-2-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(3-ethylthiophen-2-yl)butan-2-amine
    • EN300-1731837
    • 2228255-21-6
    • インチ: 1S/C10H17NS/c1-3-9-6-7-12-10(9)5-4-8(2)11/h6-8H,3-5,11H2,1-2H3
    • InChIKey: RPSIMJSHKPFDEH-UHFFFAOYSA-N
    • ほほえんだ: S1C=CC(CC)=C1CCC(C)N

計算された属性

  • せいみつぶんしりょう: 183.10817072g/mol
  • どういたいしつりょう: 183.10817072g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 4
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 54.3Ų

4-(3-ethylthiophen-2-yl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1731837-10.0g
4-(3-ethylthiophen-2-yl)butan-2-amine
2228255-21-6
10g
$7988.0 2023-06-04
Enamine
EN300-1731837-2.5g
4-(3-ethylthiophen-2-yl)butan-2-amine
2228255-21-6
2.5g
$3641.0 2023-09-20
Enamine
EN300-1731837-1g
4-(3-ethylthiophen-2-yl)butan-2-amine
2228255-21-6
1g
$1857.0 2023-09-20
Enamine
EN300-1731837-10g
4-(3-ethylthiophen-2-yl)butan-2-amine
2228255-21-6
10g
$7988.0 2023-09-20
Enamine
EN300-1731837-5.0g
4-(3-ethylthiophen-2-yl)butan-2-amine
2228255-21-6
5g
$5387.0 2023-06-04
Enamine
EN300-1731837-0.1g
4-(3-ethylthiophen-2-yl)butan-2-amine
2228255-21-6
0.1g
$1635.0 2023-09-20
Enamine
EN300-1731837-0.5g
4-(3-ethylthiophen-2-yl)butan-2-amine
2228255-21-6
0.5g
$1783.0 2023-09-20
Enamine
EN300-1731837-0.25g
4-(3-ethylthiophen-2-yl)butan-2-amine
2228255-21-6
0.25g
$1708.0 2023-09-20
Enamine
EN300-1731837-0.05g
4-(3-ethylthiophen-2-yl)butan-2-amine
2228255-21-6
0.05g
$1560.0 2023-09-20
Enamine
EN300-1731837-1.0g
4-(3-ethylthiophen-2-yl)butan-2-amine
2228255-21-6
1g
$1857.0 2023-06-04

4-(3-ethylthiophen-2-yl)butan-2-amine 関連文献

4-(3-ethylthiophen-2-yl)butan-2-amineに関する追加情報

4-(3-Ethylthiophen-2-yl)butan-2-amine (CAS No. 2228255-21-6)

The compound 4-(3-Ethylthiophen-2-yl)butan-amine (CAS No. 2228255-6) is an organic compound with a unique structure that combines a thiophene ring and an amine functional group. This compound has been the subject of recent research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure, which includes a thiophene ring substituted with an ethyl group at the 3-position and a butanamine chain at the 4-position, provides it with interesting chemical properties that make it a valuable compound for further exploration.

Recent studies have highlighted the importance of thiophene-containing compounds in drug discovery. The thiophene ring is known for its aromaticity and stability, which can enhance the bioavailability and pharmacokinetic properties of drugs. In the case of 4-(3-Ethylthiophen-amine), the presence of the thiophene ring may contribute to its ability to interact with biological targets, such as enzymes or receptors, making it a promising candidate for therapeutic applications. Researchers have explored its potential as an intermediate in the synthesis of more complex molecules, including those with anti-inflammatory, anti-cancer, or neuroprotective activities.

The synthesis of 4-(3-Ethylthiophen)butanamine involves a combination of organic reactions, including nucleophilic substitution and coupling reactions. The compound's synthesis has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production. Its physical properties, such as melting point and solubility, have also been characterized in detail, providing essential information for its use in various chemical processes.

In terms of applications, 4-(3-Ethylthiophen)butanamine has shown potential in the development of agrochemicals. Its ability to act as a precursor for herbicides or fungicides has been explored in recent studies. The compound's stability under various environmental conditions makes it suitable for agricultural use, where durability and effectiveness are critical factors.

Beyond its chemical applications, 4-(3-Ethylthiophen)butanamine has also been studied for its role in materials science. Its unique structure allows it to be used as a building block for constructing advanced materials, such as polymers or nanoparticles. Researchers have investigated its ability to form self-assembled monolayers or to act as a ligand in metal coordination complexes, opening up new possibilities for its use in nanotechnology.

The safety profile of 4-(3-Ethylthiophen)butanamine has also been evaluated in recent studies. While it is not classified as a hazardous substance under normal conditions, proper handling procedures are recommended to ensure workplace safety. Its toxicological properties have been assessed in vitro and in vivo models, providing valuable insights into its potential risks and benefits.

In conclusion, 4-(3-Ethylthiophen)butanamine (CAS No. 2228255-6) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and chemical properties make it an attractive target for further research and development. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.

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